N-(4-acetylphenyl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide
Description
N-(4-acetylphenyl)-4-{(furan-2-yl)methylsulfamoyl}benzamide is a benzamide derivative featuring a sulfamoyl group substituted with a furan-2-ylmethyl and methyl moiety, along with a 4-acetylphenyl amide substituent. This structure combines hydrophobic (furan, acetyl) and polar (sulfamoyl) elements, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-(4-acetylphenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-15(24)16-5-9-18(10-6-16)22-21(25)17-7-11-20(12-8-17)29(26,27)23(2)14-19-4-3-13-28-19/h3-13H,14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHFSGJUEZDUOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-4-{(furan-2-yl)methylsulfamoyl}benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Acetylation: Introduction of the acetyl group to the phenyl ring.
Furan Ring Attachment: Coupling of the furan ring to the benzamide structure.
Sulfamoylation: Introduction of the sulfamoyl group through sulfonamide chemistry.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Employing chromatography or crystallization methods to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-4-{(furan-2-yl)methylsulfamoyl}benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for targeting specific enzymes or receptors.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-4-{(furan-2-yl)methylsulfamoyl}benzamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or modulation of enzyme activity.
Receptors: Binding to receptors to alter cellular signaling pathways.
Pathways: Interference with metabolic or signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their differentiating features are summarized below:
| Compound Name | Core Structure | Key Substituents | Biological Activity (if reported) | Reference |
|---|---|---|---|---|
| N-(4-acetylphenyl)-4-{(furan-2-yl)methylsulfamoyl}benzamide (Target) | Benzamide | 4-Acetylphenyl; sulfamoyl with furan-2-ylmethyl and methyl | Not explicitly reported | — |
| 4-{(Furan-2-yl)methyl(methyl)sulfamoyl}-N-(1,3-thiazol-2-yl)benzamide | Benzamide | 1,3-Thiazol-2-yl; sulfamoyl with furan-2-ylmethyl and methyl | Not reported; calculated logP = 1.9 | |
| LMM5 | Benzamide + 1,3,4-oxadiazole | 4-Methoxyphenylmethyl-oxadiazole; sulfamoyl with benzyl and methyl | Antifungal (C. albicans) | |
| LMM11 | Benzamide + 1,3,4-oxadiazole | Furan-2-yl-oxadiazole; sulfamoyl with cyclohexyl and ethyl | Antifungal (C. albicans) | |
| N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide | Benzamide + imidazole | 3-Chloro-4-fluorophenyl; imidazole | Anticancer (cervical cancer) | |
| Compound 64 | Benzamide | 3-Trifluoromethyl; 4-((4-methylpiperazin-1-yl)methyl)phenyl; 3-chloropropoxy | Not explicitly reported (synthesis described) |
Key Observations :
- Sulfamoyl Group Variations: The target compound’s furan-2-ylmethyl-methyl sulfamoyl group (shared with ) may enhance hydrophobic interactions compared to LMM5’s benzyl-methyl sulfamoyl group.
- Amide Substituents : The 4-acetylphenyl group in the target compound introduces a ketone moiety, which may influence hydrogen bonding compared to LMM5’s 4-methoxyphenylmethyl-oxadiazole or LMM11’s furan-oxadiazole.
- Heterocyclic Additions : Imidazole () and oxadiazole () substituents in analogs correlate with antifungal or anticancer activities, suggesting that the target’s acetylphenyl group could modulate similar pathways.
Physicochemical Properties
- Hydrogen Bonding: The target compound’s acetyl group and sulfamoyl moiety provide hydrogen bond donor/acceptor sites (estimated H-bond donors = 1, acceptors = 7 for analog).
- Lipophilicity : The furan-2-ylmethyl group contributes to moderate hydrophobicity (logP ~1.9 for analog), comparable to LMM5 (predicted higher logP due to benzyl) and lower than LMM11’s cyclohexyl-ethyl group.
Biological Activity
N-(4-acetylphenyl)-4-{(furan-2-yl)methylsulfamoyl}benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory therapies. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy, and related studies.
Chemical Structure and Properties
The compound can be described by the following structure:
- Molecular Formula : C22H22N2O3S
- Molecular Weight : 398.48 g/mol
The presence of both furan and sulfamoyl groups in its structure suggests a diverse range of biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to N-(4-acetylphenyl)-4-{(furan-2-yl)methylsulfamoyl}benzamide. For instance, derivatives with similar functional groups have shown promising results against various cancer cell lines.
-
Mechanism of Action :
- Compounds with sulfamoyl groups have been noted for their ability to inhibit STAT3 signaling pathways, which are crucial in cancer cell proliferation and survival .
- The furan moiety has been associated with enhanced cytotoxicity against specific cancer types due to its ability to form reactive oxygen species (ROS) .
- Case Studies :
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent is also noteworthy.
- Research Findings :
- In vitro assays have indicated that derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are pivotal in inflammatory responses .
- The compound's ability to modulate nitric oxide synthase (NOS) activity has been linked to its anti-inflammatory effects, providing a dual mechanism of action .
Antimicrobial Activity
Preliminary investigations have suggested that this compound may possess antimicrobial properties.
- Antibacterial Studies :
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Efficacy Evidence |
|---|---|---|
| Anticancer | Inhibition of STAT3; ROS generation | Tumor size reduction in murine models |
| Anti-inflammatory | Inhibition of cytokines; NOS modulation | Decreased levels of TNF-α and IL-6 |
| Antimicrobial | Disruption of bacterial cell wall | Effective against multiple bacterial strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
